molecular formula C18H15N3OS2 B292573 2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

Cat. No. B292573
M. Wt: 353.5 g/mol
InChI Key: CYICAWUQOJGGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a heterocyclic compound with a fused pyrimidine-thiadiazine ring system. It has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. It has also been shown to regulate glucose metabolism and insulin secretion by activating the AMPK pathway. Additionally, it has been suggested to exert its neuroprotective effects by modulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has also been reported to regulate glucose metabolism and insulin secretion by activating the AMPK pathway. Additionally, it has been suggested to exert its neuroprotective effects by modulating oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer, antidiabetic, and neuroprotective activities, making it a promising candidate for further research. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities for further studies.

Future Directions

There are several future directions for the research of 2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its mechanism of action and identify specific targets for its activity. Additionally, future studies could focus on optimizing its synthesis method to increase its yield and reduce production costs.

Synthesis Methods

2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one can be synthesized through a multistep process involving the reaction of 2-aminobenzothiophene with various reagents. One of the most commonly used methods involves the reaction of 2-aminobenzothiophene with chloroacetic acid in the presence of potassium carbonate to form 2-carboxybenzothiophene. This is then reacted with thionyl chloride to form 2-chlorobenzothiophene, which is further reacted with thiourea and hydrazine hydrate to form the final product.

Scientific Research Applications

2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antidiabetic activity by regulating glucose metabolism and insulin secretion. Additionally, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

6-phenyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C18H15N3OS2/c22-17-15-12-8-4-5-9-14(12)24-16(15)19-18-21(17)20-13(10-23-18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2

InChI Key

CYICAWUQOJGGEW-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5

Origin of Product

United States

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